ethyl 5-bromo-2-{[(4-propylphenyl)acetyl]oxy}benzoate
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Overview
Description
Ethyl 5-bromo-2-{[(4-propylphenyl)acetyl]oxy}benzoate is an organic compound with the molecular formula C20H21BrO4 It is a derivative of benzoic acid and features a bromine atom, an ethyl ester group, and a propylphenyl acetyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-bromo-2-{[(4-propylphenyl)acetyl]oxy}benzoate typically involves the esterification of 5-bromo-2-hydroxybenzoic acid with ethyl alcohol in the presence of an acid catalyst. The reaction proceeds as follows:
Esterification: 5-bromo-2-hydroxybenzoic acid reacts with ethyl alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid) to form ethyl 5-bromo-2-hydroxybenzoate.
Acetylation: The resulting ethyl 5-bromo-2-hydroxybenzoate is then acetylated with 4-propylphenylacetyl chloride in the presence of a base (e.g., pyridine) to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-bromo-2-{[(4-propylphenyl)acetyl]oxy}benzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Reduction: The compound can be reduced to remove the bromine atom or to modify the ester group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) can facilitate hydrolysis.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Major Products Formed
Substitution: Products with different functional groups replacing the bromine atom.
Hydrolysis: 5-bromo-2-{[(4-propylphenyl)acetyl]oxy}benzoic acid.
Reduction: Ethyl 5-bromo-2-hydroxybenzoate or other reduced derivatives.
Scientific Research Applications
Ethyl 5-bromo-2-{[(4-propylphenyl)acetyl]oxy}benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 5-bromo-2-{[(4-propylphenyl)acetyl]oxy}benzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved can vary based on the compound’s structure and functional groups.
Comparison with Similar Compounds
Ethyl 5-bromo-2-{[(4-propylphenyl)acetyl]oxy}benzoate can be compared with other similar compounds, such as:
Ethyl 5-bromo-2-hydroxybenzoate: Lacks the propylphenyl acetyl group, resulting in different chemical properties and reactivity.
Ethyl 5-chloro-2-{[(4-propylphenyl)acetyl]oxy}benzoate:
Ethyl 5-bromo-2-{[(4-methylphenyl)acetyl]oxy}benzoate: Contains a methyl group instead of a propyl group, affecting its chemical behavior and biological activity.
Properties
IUPAC Name |
ethyl 5-bromo-2-[2-(4-propylphenyl)acetyl]oxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21BrO4/c1-3-5-14-6-8-15(9-7-14)12-19(22)25-18-11-10-16(21)13-17(18)20(23)24-4-2/h6-11,13H,3-5,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTZKYZJTEQBATH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)CC(=O)OC2=C(C=C(C=C2)Br)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21BrO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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